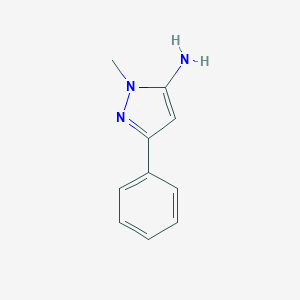

1-Methyl-3-phenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYRMURRLLYLPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333717 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-50-5 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-Methyl-3-phenyl-1H-pyrazol-5-amine (C₁₀H₁₁N₃). The document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and includes a representative experimental protocol for data acquisition.

Overview of Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions resulting from the cleavage of the pyrazole ring and its substituents. The compound has a molecular weight of approximately 173.21 g/mol .[1][2] The quantitative data for the most significant ions observed in the electron ionization mass spectrum are summarized below.[1]

Table 1: Principal Mass Spectral Data for this compound

| m/z | Relative Intensity (%) | Proposed Ion Formula | Proposed Structure/Fragment Name |

| 173 | 100.0 | [C₁₀H₁₁N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | 75.0 | [C₁₀H₁₀N₃]⁺ | [M-H]⁺ |

| 118 | 20.0 | [C₈H₈N]⁺ | Phenylacetonitrile cation radical |

| 104 | 15.0 | [C₇H₆N]⁺ | Benzonitrile cation radical |

| 91 | 10.0 | [C₇H₇]⁺ | Tropylium ion |

| 77 | 35.0 | [C₆H₅]⁺ | Phenyl cation |

| 51 | 15.0 | [C₄H₃]⁺ | Cyclobutadienyl cation |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows pathways characteristic of substituted pyrazoles, which typically involve ring cleavage and the expulsion of stable neutral molecules like hydrogen cyanide (HCN).[3][4] The presence of the phenyl and amino groups introduces additional fragmentation routes.

The process begins with the formation of the molecular ion (M⁺˙) at m/z 173 . This is the most abundant ion, indicating a relatively stable molecular structure.

A prominent fragmentation step is the loss of a single hydrogen atom, likely from the methyl or amino group, to form the [M-H]⁺ ion at m/z 172 .

Subsequent fragmentation involves the cleavage of the pyrazole ring. A key pathway is proposed to be the loss of an acetonitrile molecule (CH₃CN) from the [M-H]⁺ ion, leading to a fragment that rearranges to form the phenylacetonitrile radical cation at m/z 118 .

Further fragmentation can lead to the formation of the phenyl cation at m/z 77 , a common and stable fragment in compounds containing a phenyl group. This likely occurs through the loss of a nitrogen-containing fragment from an intermediate. The phenyl cation can subsequently lose acetylene (C₂H₂) to form the ion at m/z 51 .

An alternative pathway from an intermediate can involve the formation of the tropylium ion at m/z 91 , another common rearrangement product in aromatic compounds.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

A standard method for obtaining the mass spectrum of a volatile and thermally stable compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

A. Sample Preparation

-

Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., methanol or dichloromethane).

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to a final concentration of 10-100 µg/mL to avoid column and detector saturation.

-

Transfer the final solution to a 2 mL autosampler vial.

B. Gas Chromatography (GC) Conditions

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1 ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature of 100 °C, hold for 2 minutes.

-

Ramp at 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

C. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-450

-

Solvent Delay: 3-4 minutes to allow the solvent to pass through without detection.

Caption: General experimental workflow for GC-MS analysis of the target compound.

References

Physical and chemical properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of 1-Methyl-3-phenyl-1H-pyrazol-5-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a pyrazole derivative with a molecular formula of C10H11N3.[1][2] Its chemical structure consists of a pyrazole ring substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and an amine group at the C5 position. Several isomers exist, including 3-Methyl-1-phenyl-1H-pyrazol-5-amine, and their properties can sometimes be reported interchangeably, necessitating careful attention to the specific isomer.

Identifiers and General Properties

A summary of the key identifiers and general properties for this compound and its closely related isomer, 3-Methyl-1-phenyl-1H-pyrazol-5-amine, is presented in Table 1.

Table 1: Identifiers and General Properties

| Property | This compound | 3-Methyl-1-phenyl-1H-pyrazol-5-amine |

| CAS Number | 10199-50-5 | 1131-18-6[1] |

| Molecular Formula | C10H11N3 | C10H11N3[1] |

| Molecular Weight | 173.22 g/mol | 173.2144 g/mol [1] |

| IUPAC Name | This compound | 3-methyl-1-phenyl-1H-pyrazol-5-amine[1] |

| Synonyms | 5-Amino-1-methyl-3-phenylpyrazole | 5-Amino-3-methyl-1-phenylpyrazole, PMP[3] |

Physical Properties

The physical properties of these compounds are summarized in Table 2, including experimental and predicted values.

Table 2: Physical Properties

| Property | This compound | 3-Methyl-1-phenyl-1H-pyrazol-5-amine |

| Melting Point | 125-128 °C | 113-117 °C |

| Boiling Point | 368.1±30.0 °C (Predicted) | Not Available |

| Density | 1.17±0.1 g/cm³ (Predicted) | Not Available |

| pKa | 3.00±0.10 (Predicted) | Not Available |

| Appearance | Off-White Solid | White to Orange to Green powder/crystal |

Spectral Data

Various spectroscopic data are available for the characterization of these pyrazole derivatives. The NIST WebBook provides gas-phase infrared (IR) spectra and mass spectrometry data for 3-Methyl-1-phenyl-1H-pyrazol-5-amine.[1] Nuclear Magnetic Resonance (NMR) data (¹H NMR and ¹³C NMR) are also reported in the literature, which are crucial for structural elucidation.[4]

Experimental Protocols

Generalized Synthesis of 1-Substituted-3-methyl-5-aminopyrazoles

This protocol describes a generalized procedure for the synthesis of 1-substituted-3-methyl-5-aminopyrazoles, which can be adapted for the synthesis of this compound. The reaction proceeds via the condensation of a substituted hydrazine with ethyl acetoacetate.

Materials:

-

Methylhydrazine (for 1,3-dimethyl-5-pyrazolone synthesis, adaptable to other hydrazines)[4]

-

Ethyl acetoacetate[4]

-

Ethanol (or other suitable solvent)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve ethyl acetoacetate in a suitable solvent like ethanol.

-

Cool the solution in an ice-water bath.

-

Slowly add a stoichiometric equivalent of the desired hydrazine (e.g., methylhydrazine) dropwise to the cooled solution.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography.

For the synthesis of this compound, phenylhydrazine would be reacted with an appropriate β-ketonitrile or a related precursor. The general principle of the cyclocondensation reaction remains the same.

Reactivity and Biological Activity

Pyrazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities.[5] Derivatives of 1-phenyl-3-methyl-5-pyrazolone, a related compound, have been investigated for various pharmacological properties, including antioxidant, anticancer, and antiviral activities.[3]

The amine group at the C5 position of this compound is a key functional group that can be readily modified to produce a variety of derivatives. It can undergo reactions such as acylation, alkylation, and diazotization, making it a versatile building block for the synthesis of more complex molecules. For instance, pyrazol-5-amines can undergo oxidative dehydrogenative couplings to form azopyrroles.[6]

While specific signaling pathways involving this compound are not well-documented in the available literature, pyrazole derivatives, in general, are known to interact with a variety of biological targets.[7]

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazole derivatives, a common class of reactions in medicinal chemistry.

Caption: Generalized workflow for the synthesis of pyrazole derivatives.

This guide provides a summary of the available technical information for this compound. Further research is needed to fully elucidate its biological activities and potential applications in drug development.

References

- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Solubility and Stability of 1-Methyl-3-phenyl-1H-pyrazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 1-Methyl-3-phenyl-1H-pyrazol-5-amine. Due to the limited availability of specific experimental data for this compound, this guide leverages information on closely related pyrazole derivatives and established methodologies to provide a robust framework for its study and handling.

Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₁N₃ and a molecular weight of approximately 173.22 g/mol , is a member of the pyrazole class of compounds.[1][2] Pyrazoles are known for their diverse biological activities. The physicochemical properties of this compound, particularly its solubility and stability, are critical parameters for its development as a potential therapeutic agent.

Table 1: Physicochemical Identifiers for this compound and Its Isomer

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 5-Amino-1-methyl-3-phenylpyrazole | [1] |

| CAS Number | 10199-50-5 | |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.22 g/mol | |

| Isomer | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | N/A |

| Isomer CAS Number | 1131-18-6 | [1][3] |

Solubility Profile

Table 2: General Solubility of Pyrazole Derivatives in Common Solvents

| Solvent | General Solubility | Notes |

| Water | Poor to Low | Solubility can be pH-dependent due to the basic amine group. |

| Ethanol | Soluble | Often used as a co-solvent to improve aqueous solubility.[6] |

| Methanol | Soluble | Similar to ethanol in its solubilizing properties for pyrazoles.[6] |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for preparing stock solutions of poorly soluble compounds.[4] |

| Acetone | Soluble | Can be used in the synthesis and purification of pyrazole derivatives.[6] |

| Dichloromethane | Soluble | A common organic solvent for extraction and purification.[6] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of this compound.

Objective: To determine the saturation solubility of the compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Screw-capped vials

-

Reciprocating shaker bath

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume of the test solvent.

-

Seal the vials and place them in a reciprocating shaker bath set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (a preliminary study can determine the required time, typically 24-72 hours).

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Perform the experiment in triplicate for each solvent and report the average solubility.

Workflow for Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Stability Profile

The stability of a pharmaceutical compound is crucial for its safety and efficacy.[7] For this compound, potential degradation pathways may include oxidation of the amine group and photodegradation, which are common for phenylpyrazole derivatives.[8][9]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been reported, studies on related phenylpyrazole insecticides like fipronil and ethiprole suggest several potential mechanisms:[8][9][10][11]

-

Oxidation: The amine group can be susceptible to oxidation.

-

Hydrolysis: The pyrazole ring can undergo hydrolysis under certain pH and temperature conditions.

-

Photodegradation: Exposure to light can induce degradation, including cyclization, dechlorination (if applicable), and hydroxylation.[8][11]

Logical Relationship of Potential Degradation

References

- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1131-18-6|3-Methyl-1-phenyl-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of fipronil: Molecular characterization, degradation kinetics, and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum chemical calculations for 1-Methyl-3-phenyl-1H-pyrazol-5-amine

An In-depth Technical Guide to the Quantum Chemical Calculations of 1-Methyl-3-phenyl-1H-pyrazol-5-amine is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the theoretical approach to elucidating the molecular properties of this compound, which is of significant interest in medicinal chemistry.

Proposed Computational Methodology

A robust computational protocol is essential for accurate theoretical predictions of molecular properties. Density Functional Theory (DFT) is a widely used method for quantum chemical calculations of organic molecules due to its balance of accuracy and computational cost. The proposed methodology is based on common practices for similar pyrazole derivatives.

Experimental Protocols

The following protocol outlines the steps for performing quantum chemical calculations on this compound:

-

Molecular Structure and Optimization:

-

The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry optimization is performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

The 6-311++G(d,p) basis set is employed to provide a good description of the electronic structure, including polarization and diffuse functions.

-

The optimization is carried out in the gas phase to obtain the equilibrium geometry at the lowest energy state.

-

-

Vibrational Frequency Analysis:

-

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

The calculated vibrational frequencies can be used to interpret experimental infrared (IR) and Raman spectra.

-

-

Electronic Properties Calculation:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the optimized geometry.

-

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is determined to assess the molecule's chemical reactivity and kinetic stability.

-

Other electronic properties such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are also calculated from the HOMO and LUMO energies.

-

-

Spectroscopic Simulations:

-

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.

-

Time-Dependent DFT (TD-DFT) calculations are performed to simulate the UV-Vis absorption spectrum and predict the electronic transitions.

-

Data Presentation

The quantitative data obtained from these calculations should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C1-N2 | Value |

| N2-N3 | Value | |

| N3-C4 | Value | |

| C4-C5 | Value | |

| C5-C1 | Value | |

| C1-N(amine) | Value | |

| C4-C(phenyl) | Value | |

| Bond Angles | C5-C1-N2 | Value |

| C1-N2-N3 | Value | |

| N2-N3-C4 | Value | |

| N3-C4-C5 | Value | |

| C4-C5-C1 | Value | |

| Dihedral Angles | C5-C4-C(phenyl)-C(phenyl) | Value |

Note: Value indicates where data from actual calculations would be inserted.

Table 2: Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm-1) | IR Intensity | Raman Activity | Assignment |

| 1 | Value | Value | Value | N-H stretch |

| 2 | Value | Value | Value | C-H stretch (phenyl) |

| 3 | Value | Value | Value | C=C stretch (pyrazole) |

| 4 | Value | Value | Value | C-N stretch |

| ... | ... | ... | ... | ... |

Note: Value indicates where data from actual calculations would be inserted.

Table 3: Electronic Properties of this compound

| Property | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Value |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value |

| HOMO-LUMO Energy Gap | ΔE | Value |

| Ionization Potential | IP | Value |

| Electron Affinity | EA | Value |

| Electronegativity | χ | Value |

| Chemical Hardness | η | Value |

| Chemical Softness | S | Value |

Note: Value indicates where data from actual calculations would be inserted.

Mandatory Visualization

Diagrams are essential for visualizing workflows and relationships between calculated properties.

Caption: Computational workflow for quantum chemical calculations.

Caption: Relationship between electronic properties and their significance.

Methodological & Application

One-Pot Synthesis of Pyrazole Derivatives Using 1-Methyl-3-phenyl-1H-pyrazol-5-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the one-pot synthesis of biologically active pyrazole derivatives, specifically pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, using 1-Methyl-3-phenyl-1H-pyrazol-5-amine as a key starting material. These compounds are of significant interest in drug discovery, particularly in the development of novel anticancer agents.

Introduction

Pyrazole-based heterocyclic compounds are a cornerstone in medicinal chemistry due to their diverse pharmacological activities. The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine and pyrimidine, gives rise to scaffolds like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. These derivatives have demonstrated potent inhibitory activity against various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase, which are crucial targets in oncology. The one-pot synthesis methodologies detailed herein offer an efficient and streamlined approach to generate libraries of these valuable compounds.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A versatile and efficient one-pot, three-component reaction allows for the synthesis of a wide array of 6-amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. This method involves the condensation of this compound, an aromatic aldehyde, and malononitrile.

Experimental Protocol: One-Pot Synthesis of 6-Amino-4-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

Materials:

-

This compound

-

Substituted aromatic aldehydes

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (15 mL).

-

To this mixture, add a catalytic amount of piperidine (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure pyrazolo[3,4-b]pyridine derivative.

Data Presentation: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

| Entry | Aldehyde (ArCHO) | Product (Ar) | Yield (%) |

| 1 | Benzaldehyde | Phenyl | 92 |

| 2 | 4-Methylbenzaldehyde | 4-Methylphenyl | 95 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 94 |

| 4 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 96 |

| 5 | 4-Nitrobenzaldehyde | 4-Nitrophenyl | 90 |

| 6 | 2-Chlorobenzaldehyde | 2-Chlorophenyl | 88 |

Experimental Workflow: Synthesis of Pyrazolo[3,4-b]pyridines

Caption: Workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the pyrazolo[3,4-d]pyrimidine core can be achieved in a one-pot reaction from this compound using formic acid. This method provides a direct route to 1-methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a key intermediate for further functionalization.

Experimental Protocol: One-Pot Synthesis of 1-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Materials:

-

This compound

-

Formic acid (85%)

Procedure:

-

In a round-bottom flask, add this compound (1 mmol) to formic acid (10 mL).

-

Reflux the mixture for 5-7 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.

Data Presentation: Synthesis of Pyrazolo[3,4-d]pyrimidine

| Starting Material | Reagent | Product | Yield (%) |

| This compound | Formic Acid | 1-Methyl-3-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | ~85% |

Biological Activity and Signaling Pathways

The synthesized pyrazolo[3,4-d]pyrimidine derivatives have been shown to exhibit significant anticancer activity, often through the inhibition of key signaling pathways involved in cell proliferation and survival. Two prominent targets are the Epidermal Growth Factor Receptor (EGFR) and Src tyrosine kinase.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a critical role in regulating cell growth, proliferation, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidines can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades.

Application Notes and Protocols: 1-Methyl-3-phenyl-1H-pyrazol-5-amine in Multicomponent Reactions for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-methyl-3-phenyl-1H-pyrazol-5-amine as a versatile building block in multicomponent reactions (MCRs) for the synthesis of biologically active heterocyclic compounds. The protocols outlined below focus on the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, scaffolds of significant interest in drug discovery due to their demonstrated anticancer and kinase inhibitory activities.

Introduction

This compound is a valuable synthon in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive pyrazole ring, makes it an ideal candidate for MCRs. These reactions allow for the rapid and efficient generation of molecular diversity from simple starting materials in a single synthetic operation. The resulting fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are privileged structures found in numerous biologically active molecules. This document details synthetic protocols and presents biological data for compounds derived from this pyrazole scaffold, highlighting its potential in the development of novel therapeutic agents.

Multicomponent Synthesis of Biologically Active Heterocycles

Protocol 1: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol describes a one-pot, three-component reaction between this compound, an aromatic aldehyde, and malononitrile to yield highly substituted pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their potential as kinase inhibitors and anticancer agents.

Experimental Protocol:

-

Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol).

-

Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from ethanol to afford the pure pyrazolo[3,4-b]pyridine derivative.

Experimental Workflow for Pyrazolo[3,4-b]pyridine Synthesis

Application Notes and Protocols for N-alkylation of 1-Methyl-3-phenyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-alkylation of pyrazole scaffolds is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of biologically active molecules. 1-Methyl-3-phenyl-1H-pyrazol-5-amine is a valuable building block, and its N-alkylation is a key step in the development of various therapeutic agents. This document provides a detailed protocol for the N-alkylation of this specific aminopyrazole, focusing on a classical base-mediated approach. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at the exocyclic amino group. The conditions outlined below are designed to favor the desired N-alkylation of the amino group.

N-alkyl pyrazoles are important heterocycles in organic and medicinal chemistry, demonstrating a wide range of biological activity.[1][2][3] Traditional methods for N-alkylation of pyrazoles often involve deprotonation of a nitrogen atom with a base, followed by the addition of an electrophile like an alkyl halide.[1][3] Alternative methods include the Mitsunobu reaction, transition metal catalysis, and enzymatic alkylation.[1][3] For aminopyrazoles, the exocyclic amino group presents an additional site for alkylation, and controlling the regioselectivity is paramount.

General Reaction Scheme

The following scheme illustrates the general base-mediated N-alkylation of this compound with an alkyl halide.

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental Protocol: Base-Mediated N-Alkylation

This protocol describes a common method for the N-alkylation of aminopyrazoles using a base and an alkyl halide. The choice of base and solvent is critical for achieving good yield and regioselectivity.[4]

Materials:

-

This compound

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., Argon or Nitrogen line)

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Flash column chromatography setup

Detailed Methodology:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

-

Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

-

Add the selected base (e.g., NaH, 1.2 eq or K₂CO₃, 2.0 eq) portion-wise to the stirred solution at 0 °C (for NaH) or room temperature (for K₂CO₃).

-

Stir the mixture at the same temperature for 30 minutes to an hour to ensure complete deprotonation.

-

Add the alkylating agent (1.1 eq) dropwise to the suspension.

-

Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding water.

-

Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of aminopyrazole derivatives. The specific yields for this compound will need to be determined empirically.

| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product |

| 1 | Methyl Iodide | NaH | DMF | RT | 12 | N-methyl derivative |

| 2 | Benzyl Bromide | K₂CO₃ | DMSO | 60 | 8 | N-benzyl derivative |

| 3 | Ethyl Bromide | NaH | DMF | 50 | 16 | N-ethyl derivative |

Experimental Workflow

The following diagram illustrates the general workflow for the base-mediated N-alkylation experiment.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 1-Methyl-3-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of potential anticancer agents derived from the versatile starting material, 1-methyl-3-phenyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown significant promise in oncology by targeting various cellular mechanisms.[1][2][3][4][5] This document outlines two primary synthetic strategies—the formation of pyrazolo[1,5-a]pyrimidines and Schiff bases—and provides detailed protocols for their synthesis and subsequent in vitro evaluation against cancer cell lines.

Synthetic Strategies and Rationale

This compound is an ideal starting material for generating a diverse library of compounds for anticancer screening. The presence of a reactive primary amine at the C5 position allows for a variety of chemical transformations.

-

Pyrazolo[1,5-a]pyrimidines: This class of fused heterocyclic compounds is of significant interest as they are bioisosteres of purines and can act as competitive inhibitors for various protein kinases, many of which are implicated in cancer progression.[1][6] The synthesis typically involves the condensation of the 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its equivalent, to construct the pyrimidine ring.[6][7]

-

Schiff Bases: The formation of an imine linkage through the condensation of the primary amine with various aldehydes results in Schiff bases. This synthetic route is straightforward and allows for the introduction of a wide range of substituents, which can be tailored to modulate the compound's lipophilicity, electronic properties, and steric profile, all of which can influence its anticancer activity.[2][8][9][10][11] Pyrazole-based Schiff bases have been reported to exhibit cytotoxicity through mechanisms such as apoptosis induction.[2][12]

Data Presentation: Anticancer Activity of Related Pyrazole Derivatives

While specific data for derivatives of this compound is not extensively available in the public domain, the following tables summarize the in vitro anticancer activity of structurally similar pyrazolo[1,5-a]pyrimidines and pyrazole-based Schiff bases against various human cancer cell lines. This data serves as a benchmark for the potential efficacy of the compounds synthesized from the target starting material.

Table 1: In Vitro Cytotoxicity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |

| P1 | HCT116 (Colon) | 0.002 | Doxorubicin |

| P2 | HeLa (Cervical) | 10.41 | Doxorubicin |

| P3 | DU-145 (Prostate) | 10.77 | Doxorubicin |

| P4 | A549 (Lung) | 1.98 | Afatinib/Gefitinib |

Data is for illustrative purposes based on structurally similar compounds found in the literature.[13][14]

Table 2: In Vitro Cytotoxicity of Representative Pyrazole-Based Schiff Base Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference Compound |

| S1 | HepG2 (Liver) | Varies | Doxorubicin |

| S2 | A549 (Lung) | Varies | Doxorubicin |

| S3 | MDA-MB-231 (Breast) | Varies | Doxorubicin |

IC50 values for Schiff bases can vary significantly based on the aldehyde used in the synthesis.[10][11]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine derivative via the condensation of this compound with a β-dicarbonyl compound (e.g., acetylacetone).

Materials:

-

This compound

-

Acetylacetone (or other suitable 1,3-dicarbonyl compound)

-

Glacial Acetic Acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) apparatus

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of ethanol.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

-

Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the crude product with cold ethanol.

-

Purify the product by recrystallization from a suitable solvent to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR).

Protocol 2: General Synthesis of Pyrazole-Based Schiff Bases

This protocol details the synthesis of a Schiff base derivative from this compound and a substituted benzaldehyde.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

TLC apparatus

-

Recrystallization solvents

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the substituted benzaldehyde (1 equivalent) to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture with stirring for 2-4 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature, which should induce the precipitation of the Schiff base.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to yield the pure Schiff base.

-

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the anticancer activity of the synthesized compounds against a selected cancer cell line (e.g., MCF-7, A549).

Materials:

-

Synthesized pyrazole derivatives

-

Human cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Culture: Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations: Diagrams and Workflows

Diagram 1: General Synthetic Workflow

Caption: Overview of the synthetic and evaluation workflow.

Diagram 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Caption: Reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Diagram 3: Synthesis of Schiff Bases

Caption: Reaction scheme for Schiff base synthesis.

Diagram 4: Potential Signaling Pathway Inhibition

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions [mdpi.com]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. scilit.com [scilit.com]

- 13. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

Application Notes and Protocols for the Development of Antimicrobial Compounds from 1-Methyl-3-phenyl-1H-pyrazol-5-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, antimicrobial evaluation, and preliminary mechanism of action studies of novel antimicrobial compounds derived from 1-methyl-3-phenyl-1H-pyrazol-5-amine. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document outlines the necessary steps to explore the potential of this specific pyrazole series as a source of new antimicrobial agents.

Introduction to this compound Derivatives as Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyrazole derivatives have garnered considerable attention in this area due to their potent and broad-spectrum antimicrobial activities.[1][2][4] The core structure of this compound offers a versatile scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity.

Potential mechanisms of action for pyrazole-based antimicrobials include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, disruption of the bacterial cell wall, and prevention of biofilm formation.[1][3][4] This document provides the foundational protocols to synthesize novel derivatives and evaluate their efficacy against a panel of pathogenic bacteria and fungi.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step reaction sequence, followed by diversification at the 5-amino position to generate a library of derivatives.

General Synthetic Scheme

A common route for the synthesis of the pyrazole core involves the condensation of a β-ketoester with a hydrazine derivative. For the target scaffold, this typically involves the reaction of ethyl benzoylacetate with methylhydrazine. Subsequent modifications can be introduced at the 5-amino group.

Experimental Protocol: Synthesis of the Core Scaffold

Materials:

-

Ethyl benzoylacetate

-

Methylhydrazine sulfate

-

Sodium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Step 1: Cyclization to form 3-phenyl-1-methyl-1H-pyrazol-5(4H)-one. A mixture of ethyl benzoylacetate (1 equivalent) and methylhydrazine sulfate (1 equivalent) is refluxed in ethanol in the presence of a base such as sodium acetate. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 2: Conversion to 5-chloro-1-methyl-3-phenyl-1H-pyrazole. The resulting pyrazolone is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 5-chloro derivative.

-

Step 3: Amination to form this compound. The 5-chloro pyrazole is then subjected to amination, for example, by heating with aqueous ammonia in a sealed tube or by using a suitable amine source under catalytic conditions.

-

Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for each specific derivative.

Synthesis of Derivatives

The 5-amino group of the core scaffold serves as a handle for further derivatization. For instance, reaction with various acyl chlorides or sulfonyl chlorides can yield a library of amide or sulfonamide derivatives, respectively.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Standard methods such as the agar well diffusion method and broth microdilution for determining the Minimum Inhibitory Concentration (MIC) are employed.[5]

Protocol: Agar Well Diffusion Method

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile petri dishes

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Candida albicans, Aspergillus niger)[2]

-

Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotics (e.g., Chloramphenicol, Ciprofloxacin) and antifungals (e.g., Clotrimazole) as positive controls[2]

-

Solvent as a negative control

-

Sterile cork borer

Procedure:

-

Prepare MHA and SDA plates.

-

Inoculate the agar surface with a standardized suspension of the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL) into the wells.

-

Include wells with positive and negative controls.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol: Broth Microdilution for MIC Determination

Materials:

-

Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

-

96-well microtiter plates

-

Standardized microbial suspensions

-

Serial dilutions of the synthesized compounds

Procedure:

-

Dispense the appropriate broth into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the test compounds in the wells.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates under the same conditions as the agar diffusion method.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Quantitative Data Summary

The following tables summarize hypothetical antimicrobial activity data for a series of this compound derivatives. This data is for illustrative purposes and should be replaced with experimentally determined values.

Table 1: Zone of Inhibition (mm) of this compound Derivatives (Concentration: 100 µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger |

| Derivative 1 | 18 | 20 | 12 | 10 | 15 | 11 |

| Derivative 2 | 22 | 24 | 15 | 13 | 19 | 14 |

| Derivative 3 | 15 | 17 | 9 | 7 | 12 | 9 |

| Chloramphenicol | 25 | 28 | 26 | 24 | - | - |

| Clotrimazole | - | - | - | - | 22 | 18 |

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL

| Compound | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | A. niger |

| Derivative 1 | 16 | 8 | 64 | 128 | 32 | 64 |

| Derivative 2 | 8 | 4 | 32 | 64 | 16 | 32 |

| Derivative 3 | 32 | 16 | 128 | >128 | 64 | 128 |

| Ciprofloxacin | 1 | 0.5 | 0.25 | 0.5 | - | - |

| Clotrimazole | - | - | - | - | 2 | 4 |

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, created using Graphviz (DOT language), illustrate the general workflow for developing antimicrobial compounds and a potential mechanism of action.

Caption: General workflow for the development of antimicrobial pyrazole derivatives.

Caption: Proposed mechanism of action: Inhibition of DNA gyrase by pyrazole derivatives.

Conclusion and Future Directions

The protocols and application notes presented here provide a solid framework for the systematic investigation of this compound derivatives as a promising class of antimicrobial agents. Future work should focus on expanding the library of derivatives to establish robust structure-activity relationships, elucidating the precise molecular targets, and evaluating the in vivo efficacy and toxicity of the most potent compounds. These efforts will be crucial in advancing these promising molecules through the drug discovery pipeline.

References

- 1. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 1-Methyl-3-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for cancer and inflammatory diseases.[1][2][3] The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Specifically, derivatives of 1-Methyl-3-phenyl-1H-pyrazol-5-amine are valuable precursors for synthesizing a variety of potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, a prominent class of compounds derived from this versatile starting material. These inhibitors have shown activity against a range of kinases, including Pim-1, Tropomyosin receptor kinases (Trk), and Cyclin-dependent kinase 2 (CDK2).[2][4][5]

Synthetic Approach: Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

A common and effective strategy for synthesizing pyrazolo[1,5-a]pyrimidine-based kinase inhibitors from this compound involves a two-step process. The first step is the synthesis of a β-enaminone intermediate, which then undergoes a cyclocondensation reaction with the aminopyrazole to form the final pyrazolo[1,5-a]pyrimidine core.[4]

Diagram of the Synthetic Workflow

Caption: A generalized two-step workflow for the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a Representative β-Enaminone Intermediate

This protocol describes the synthesis of (E)-3-(dimethylamino)-1-phenylethen-1-one, a common β-enaminone intermediate.

Materials:

-

Acetophenone (1.0 mmol, 120.15 mg)

-

N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol, 178.76 mg, 1.86 mL)

-

Microwave synthesis vials

Procedure:

-

In a microwave synthesis vial, combine acetophenone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (1.5 mmol).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 160 °C for 15 minutes.

-

After completion, allow the reaction to cool to room temperature. The resulting β-enaminone is often used in the next step without further purification.

Protocol 2: Synthesis of 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine (A Representative Kinase Inhibitor)

This protocol details the cyclocondensation of this compound with the β-enaminone intermediate to yield a pyrazolo[1,5-a]pyrimidine.

Materials:

-

This compound (1.0 mmol, 173.21 mg)

-

(E)-3-(dimethylamino)-1-phenylethen-1-one (from Protocol 1)

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol) and the crude β-enaminone from the previous step.

-

Add ethanol (10 mL) and a catalytic amount of glacial acetic acid (0.1 mL).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine.

Data Presentation

The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases. The specific activity of the compound synthesized using the above protocol may vary.

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase

| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | Pim-1 IC50 (nM) | Reference |

| 1 | 3-phenyl, 5-substituted amine | 45 | [2] |

| 2 | 3-aryl, 5-amino | Varies (nanomolar range) | [2] |

Table 2: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases

| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |

| 3 | Varied substitutions | < 5 | < 5 | < 5 | [6] |

| 4 | Macrocyclic derivative | 0.1 (KM12 cell) | - | - | [1] |

Table 3: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2

| Compound ID | Modification on Pyrazolo[1,5-a]pyrimidine Core | CDK2 IC50 (µM) | Reference |

| 5i | 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-2-ylamines | 0.022 | [7] |

| 5j | 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-2-ylamines | 0.024 | [7] |

| 6t | 2-(anilinyl)-7-(aryl) | 0.09 | [8] |

| 6s | 2-(anilinyl)-7-(aryl) | 0.23 | [8] |

Signaling Pathway Modulation

Pyrazolo[1,5-a]pyrimidine-based kinase inhibitors can modulate various signaling pathways critical for cell growth, proliferation, and survival by targeting specific kinases. For example, inhibition of Pim-1 kinase can affect the phosphorylation of its downstream substrates, such as the pro-apoptotic protein BAD, thereby influencing cell survival pathways.

Diagram of a Simplified Pim-1 Signaling Pathway

Caption: Inhibition of Pim-1 by pyrazolo[1,5-a]pyrimidines can block the phosphorylation of downstream targets like BAD, leading to apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-Methyl-3-phenyl-1H-pyrazol-5-amine in Corrosion Inhibition: A Review of a Structural Analog

Disclaimer: Despite a comprehensive search, no specific studies on the corrosion inhibition properties of 1-Methyl-3-phenyl-1H-pyrazol-5-amine were found in the available literature. This document instead provides detailed application notes and protocols based on the closely related structural analog, 3-methyl-1H-pyrazol-5-amine (MPA) . The findings presented here for MPA are expected to provide valuable insights into the potential application of its phenyl-substituted counterpart, though direct extrapolation of quantitative data should be done with caution.

Introduction to Pyrazole Derivatives as Corrosion Inhibitors

Pyrazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic media.[1][2][3] Their efficacy is largely attributed to the presence of nitrogen heteroatoms with lone pairs of electrons, aromatic rings, and the potential for various functional group substitutions. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates the corrosive attack of aggressive ions.[3] The inhibition mechanism often involves the blocking of active corrosion sites and can influence both anodic and cathodic reactions.[2]

The compound 3-methyl-1H-pyrazol-5-amine (MPA) has been investigated as an effective corrosion inhibitor for mild steel in sulfuric acid.[4][5] Studies have shown that its inhibition efficiency increases with concentration, reaching up to 96.47% at a concentration of 0.8 g/L.[4][5] The adsorption of MPA on the mild steel surface follows the Freundlich isotherm model, suggesting a heterogeneous surface interaction.[4]

Quantitative Data Summary

The corrosion inhibition performance of 3-methyl-1H-pyrazol-5-amine (MPA) has been evaluated using various techniques. The following tables summarize the key quantitative data from studies on mild steel in a 1 M H₂SO₄ solution.

Table 1: Inhibition Efficiency of MPA from Weight Loss Measurements

| Inhibitor Concentration (g/L) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0.0 | - | - |

| 0.2 | - | - |

| 0.4 | - | - |

| 0.6 | - | - |

| 0.8 | - | 92.28 |

Data sourced from a study on mild steel in 1 M H₂SO₄ at 303 K.[4]

Table 2: Electrochemical Polarization Parameters for MPA

| Inhibitor Concentration (g/L) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) |

| 0.0 | - | - | - |

| 0.8 | - | - | 96.47 |

Data sourced from a study on mild steel in 1 M H₂SO₄.[4][5]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for MPA

| Inhibitor Concentration (g/L) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |

| 0.0 | - | - | - |

| 0.8 | - | - | - |

Qualitative descriptions in the source material indicate an increase in Rct and a decrease in Cdl with the addition of MPA, consistent with the formation of a protective film.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the corrosion inhibition performance of pyrazole derivatives like MPA. These protocols are based on standard practices described in the literature.[4][6][7]

Materials and Solution Preparation

-

Working Electrode: Mild steel coupons with a standardized surface area are used. The surface is prepared by grinding with successively finer grades of emery paper, followed by degreasing with acetone, washing with distilled water, and drying.[8]

-

Corrosive Medium: A 1 M solution of sulfuric acid (H₂SO₄) is prepared by diluting analytical grade H₂SO₄ with double-distilled water.[7]

-

Inhibitor Solutions: Stock solutions of the pyrazole inhibitor are prepared in the corrosive medium. A range of concentrations (e.g., 0.2, 0.4, 0.6, 0.8 g/L) are prepared by serial dilution.[7]

Weight Loss Measurements

-

Clean and weigh the mild steel coupons to a precision of 0.1 mg.

-

Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a specified period (e.g., 24 hours) at a constant temperature (e.g., 303 K).[4]

-

After the immersion period, retrieve the coupons, clean them to remove corrosion products (typically using a solution containing HCl, hexamethylenetetramine, and water), rinse with distilled water and acetone, dry, and reweigh.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

CR (mm/year) = (K × W) / (A × T × D)

-

Where K is a constant, W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

-

-

IE% = [(CR₀ - CRᵢ) / CR₀] × 100

-

Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

-

-

Electrochemical Measurements

Electrochemical experiments are typically performed in a three-electrode cell configuration, with the mild steel coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6]

-

Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

-

Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).[6]

-

Record the resulting current density.

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

-

Where Icorr₀ is the corrosion current density in the absence of the inhibitor and Icorrᵢ is the corrosion current density in the presence of the inhibitor.

-

-

-

Immerse the working electrode in the test solution and allow the OCP to stabilize.

-

Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency (IE%) using the following equation:

-

IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

-

Where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

-

-

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of corrosion inhibition by pyrazole derivatives.

Caption: Experimental workflow for corrosion inhibition studies.

Caption: Proposed mechanism of corrosion inhibition by pyrazole derivatives.

References

- 1. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies | Semantic Scholar [semanticscholar.org]

- 2. [PDF] Inhibitory performance of some pyrazole derivatives against corrosion of mild steel in 1.0 M HCl: Electrochemical, MEB and theoretical studies | Semantic Scholar [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pccc.icrc.ac.ir [pccc.icrc.ac.ir]

Application Notes and Protocols for the Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed experimental protocols for the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, a key intermediate in the preparation of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin, used for the treatment of type 2 diabetes.[1] Two alternative synthetic routes are presented, starting from either 1-methylpiperazine or 1-benzylpiperazine. This document includes comprehensive methodologies, characterization data, and a summary of quantitative parameters for each synthetic approach to guide researchers in the efficient preparation of this important building block.

Introduction

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a substituted pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its primary application lies in its role as a crucial precursor for the synthesis of Teneligliptin, a potent and selective DPP-4 inhibitor. The synthesis of this intermediate with high purity and yield is a critical step in the overall manufacturing process of the active pharmaceutical ingredient. The protocols outlined below describe two facile and scalable methods for its preparation.[1][2]

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes to 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, starting from either 1-methylpiperazine or 1-benzylpiperazine.

| Parameter | Route 1: From 1-Methylpiperazine | Route 2: From 1-Benzylpiperazine |

| Starting Material | 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine |

| Key Transformation | Demethylation | Hydrogenolysis |

| Reagents | Triethylamine, Ethyl Chloroformate, Toluene, Water, Isopropyl Alcohol, Potassium Hydroxide | Palladium on Carbon (10%), Methanol, Hydrogen Gas |

| Yield | 92% (from 1-benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine) | 92% |

| Purity (HPLC) | 99.2% | Not explicitly stated, but completion confirmed by TLC |

| Melting Point | 107 °C | 107 °C |

| TLC Rf value | 0.20 (CHCl3:CH3OH 90:10) | 0.20 (CHCl3:CH3OH 90:10) |

Experimental Protocols

Route 1: Synthesis from 1-Methylpiperazine via Demethylation

This route involves the initial synthesis of 1-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, followed by a demethylation step.

Step 1: Synthesis of 1-Methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4)

-

This intermediate is prepared from commercially available starting materials. The synthesis begins with the reaction of 1-methylpiperazine with tert-butyl acetoacetate in refluxing toluene using a Dean-Stark apparatus. The resulting enamine is then cyclized with phenylhydrazine hydrochloride to yield the pyrazole core. A subsequent reaction with POCl3 furnishes the chlorinated intermediate which is then reacted with piperazine to give the title compound of this step.

Step 2: Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6) [2]

-

A mixture of 1-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (18.00 kg, 70.21 mol), triethylamine (4.25 kg, 42.0 mol), and 72.0 L of toluene is heated to 80 °C.

-

Ethyl chloroformate (7.92 kg, 72.98 mol) is slowly added to the reaction mixture.

-

The reaction mixture is refluxed for 2 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).

-

After completion, 180.00 L of water is slowly added at 30-35 °C.

-

The organic layer is separated, and the aqueous layer is washed with 90.00 L of toluene.

-

The combined organic layers are washed with 90.00 L of water.

-

After filtration, the solvent is distilled off under reduced pressure (700 mm Hg) to obtain ethyl 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-1-carboxylate as an intermediate.

-

The resulting mass is dissolved in 90.00 L of isopropyl alcohol.

-

Potassium hydroxide (29.81 kg, 53.23 mol) is added to the solution.

-

The reaction mixture is refluxed for 4 hours.

-

The solvent is distilled off under reduced pressure (700 mm Hg).

-

To the resulting mass, 180.00 L of water is added at 30-35 °C.

-

The mixture is stirred for 2.5 hours at 15-20 °C.

-

The crystallized product is filtered and washed with 36.00 L of water to yield 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Route 2: Synthesis from 1-Benzylpiperazine via Hydrogenolysis

This route involves the synthesis of a benzyl-protected intermediate, followed by debenzylation.

Step 1: Synthesis of 1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (4r) [1]

-

This intermediate is synthesized starting from 1-benzylpiperazine and tert-butyl acetoacetate in refluxing toluene.[1] The resulting enamine is then cyclized with phenylhydrazine hydrochloride to afford the pyrazole derivative.[1]

Step 2: Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (6) via Hydrogenolysis [2]

-

1-Benzyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (1.0 kg, 3.0 mol) is dissolved in 10.0 L of methanol at 30 °C in an autoclave.

-

The apparatus is flushed with nitrogen, and 100 g of 10% Palladium on Carbon (Pd-C) is added to the reaction mixture.

-

A hydrogen pressure of 4 kg/cm ² is applied at 45-50 °C for 8 hours.

-

Reaction completion is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled to 30 °C.

-

The autoclave is flushed with nitrogen, and the catalyst is filtered off.

-